头孢米诺钠

描述

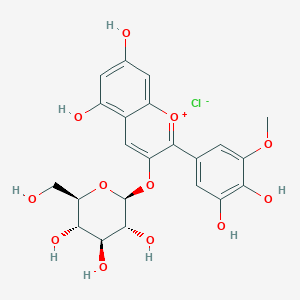

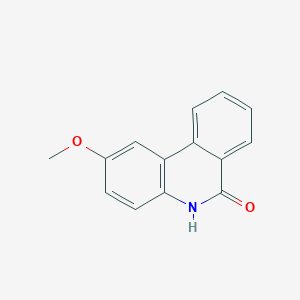

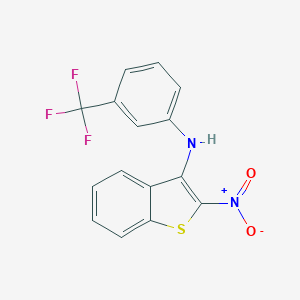

Cefminox sodium (CMNX) is a semisynthetic cephamycin antibiotic with a broad spectrum of antibacterial activity, including effectiveness against various bacterial species such as Haemophilus influenzae, Serratia marcescens, and Citrobacter freundii. It has been shown to have marked resistance to beta-lactamase, which enhances its therapeutic potential. CMNX is particularly noted for its higher activity in vivo compared to in vitro, making it a valuable drug for treating conditions like acute peritonitis and prostatic hyperplasia, whether inflammation is present or not .

Synthesis Analysis

The synthesis of cefminox sodium involves multiple steps, including substitution, acylation, deprotection, and further substitution reactions. A new related substance of cefminox sodium was synthesized starting from a benzhydryl derivative and methanthiol, with the final structure confirmed by 1H NMR and mass spectrometry (MS). This process highlights the complexity of synthesizing cephamycin antibiotics and the importance of identifying and characterizing impurities that may arise during the synthesis .

Molecular Structure Analysis

Cefminox sodium's molecular structure includes a D-amino acid moiety derived from D-cysteine at the C-7B side chain, which contributes to its strong bactericidal activity. This structure is believed to enable a dual action mechanism, which is reflected in its potent activity in suppressing bacterial regrowth and its effectiveness in vivo .

Chemical Reactions Analysis

The chemical stability and reactions of cefminox sodium have been studied in various contexts. For instance, it has been found to be compatible and stable when mixed with pefloxacin in 0.9% sodium chloride injection for up to 6 hours at room temperature, which is important for clinical applications where combination therapy is required . Additionally, the drug's interaction with CO2 and relative humidity has been investigated, although this was in the context of a different sodium salt, celecoxib sodium, which showed a rapid and reversible change in hydration state with varying humidity .

Physical and Chemical Properties Analysis

Cefminox sodium's physical and chemical properties have been extensively studied to ensure its efficacy and safety as a pharmaceutical agent. Techniques such as high-performance liquid chromatography (HPLC) have been employed to determine related substances and their content in cefminox sodium for injection, confirming the method's simplicity, reproducibility, and suitability for quality control . High molecular exclusion chromatography (HPSEC) has also been used to separate and quantify polymers in cefminox sodium, demonstrating the method's effectiveness in ensuring the purity of the drug . Furthermore, the safety profile of cefminox sodium has been evaluated through postmarketing surveillance, revealing a low incidence of side effects and no specific adverse effects in elderly patients or children .

科学研究应用

特性和杂质分析

- 杂质特性:头孢米诺钠的杂质和异构体已经得到广泛研究。在2018年的一项研究中,利用液相色谱联用离子阱/飞行时间质谱技术分离和表征了十三种未知的杂质和异构体。这项研究增进了对药物纯度和成分的理解 (Yu Xu, Dandan Wang, Lan Tang, Jian Wang, 2018)。

药物渗透和组织浓度

前列腺组织渗透:研究已经调查了头孢米诺钠渗透前列腺组织的能力。在2006年和1990年的研究中,显示出药物对前列腺组织的渗透不受炎症的显著影响,表明其在治疗前列腺感染中的潜力 (I. Sasagawa, O. Yamaguchi, Y. Shiraiwa, 2006);(I. Sasagawa, 1990)。

急性腹膜炎中的浓度:一项1985年的研究显示,感染组织中头孢米诺钠的浓度高于非感染组织,暗示其在治疗急性腹膜炎中的有效性 (T. Nakamura, I. Hashimoto, Y. Sawada, J. Mikami, M. Yoshimoto, H. Nishindai, Y. Nakanishi, Y. Kasai, 1985)。

稳定性和兼容性

与静脉注射液的稳定性:2007年进行了头孢米诺钠在各种静脉输液溶液中的稳定性研究。这项研究对于了解其在临床环境中的稳定性和兼容性至关重要 (Guo Zong-hua, 2007)。

新相关物质的合成:2013年的一项研究专注于头孢米诺的新相关物质的合成和结构鉴定,有助于了解其化学成分和潜在杂质 (T. Hua, 2013)。

药物相互作用和临床应用

药理特性:1990年的一项研究描述了头孢米诺的强大体内功效和杀菌作用,特别对抗革兰氏阴性和厌氧菌 (S. Watanabe, S. Omoto, 1990)。

在产科和妇科临床应用:1985年,头孢米诺被用于各种产科和妇科感染。研究发现其对大肠埃希菌感染特别有效,没有明显的副作用 (M. Tateno, C. Maruyama, 1985)。

作用机制

未来方向

属性

IUPAC Name |

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8-,14-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIDXLKJYJVQOE-YNJMIPHHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N7NaO7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefminox sodium | |

CAS RN |

75498-96-3, 92636-39-0 | |

| Record name | Cefminox sodium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075498963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)

![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)